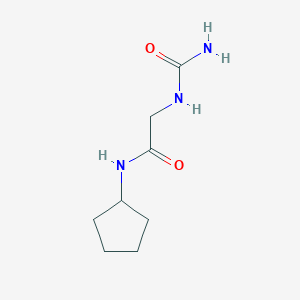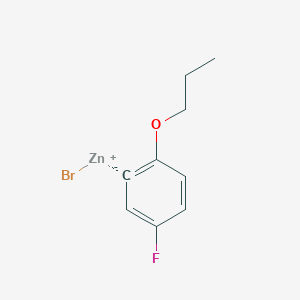
(5-Fluoro-2-n-propyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-2-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-fluoro-2-n-propyloxyphenyl)zinc bromide typically involves the reaction of 5-fluoro-2-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-fluoro-2-n-propyloxyphenyl bromide+Zn→(5-fluoro-2-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-2-n-propyloxyphenyl)zinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by a carbon-carbon bond.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Organic Halides: Serve as the electrophilic partners in coupling reactions.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are typically more complex organic molecules that incorporate the (5-fluoro-2-n-propyloxyphenyl) moiety.
Scientific Research Applications
Chemistry
In synthetic chemistry, (5-fluoro-2-n-propyloxyphenyl)zinc bromide is used to construct complex organic molecules through various coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While direct applications in biology and medicine are less common, the compounds synthesized using this compound can have significant biological activity. These compounds can be used as intermediates in the synthesis of drugs and other biologically active molecules.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of fine chemicals, including intermediates for pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (5-fluoro-2-n-propyloxyphenyl)zinc bromide exerts its effects in chemical reactions involves the transfer of the (5-fluoro-2-n-propyloxyphenyl) group to an electrophilic partner. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the coupling reaction, often involving palladium intermediates.
Comparison with Similar Compounds
Similar Compounds
- (5-fluoro-2-methoxyphenyl)zinc bromide
- (5-fluoro-2-ethoxyphenyl)zinc bromide
- (5-fluoro-2-isopropyloxyphenyl)zinc bromide
Uniqueness
(5-fluoro-2-n-propyloxyphenyl)zinc bromide is unique due to its specific alkoxy substituent, which can influence the reactivity and selectivity of the compound in various chemical reactions. The presence of the fluorine atom also adds to its distinct chemical properties, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C9H10BrFOZn |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-4-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-5-3-8(10)4-6-9;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GFAGZJCPSZNKKX-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
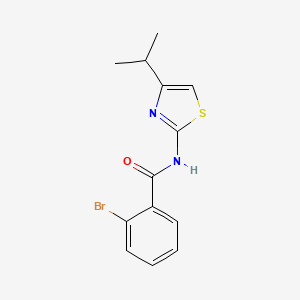
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
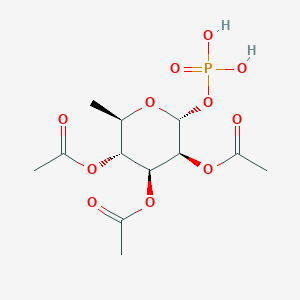
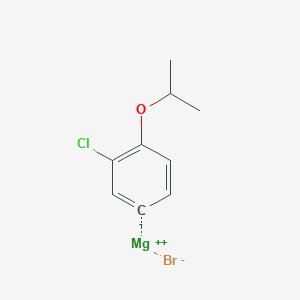
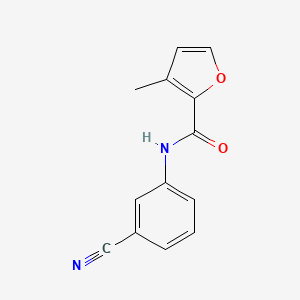
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
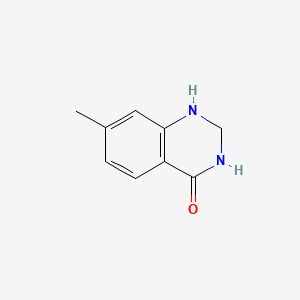

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)
